4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoic acid
Description
Properties
IUPAC Name |
4-[(4-fluorophenyl)methoxy]-3-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO4/c1-19-14-8-11(15(17)18)4-7-13(14)20-9-10-2-5-12(16)6-3-10/h2-8H,9H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJAJGCDFZQVTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)OCC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001231937 | |
| Record name | 4-[(4-Fluorophenyl)methoxy]-3-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001231937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113457-32-2 | |
| Record name | 4-[(4-Fluorophenyl)methoxy]-3-methoxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113457-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(4-Fluorophenyl)methoxy]-3-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001231937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Esterification Method
- 4-Hydroxy-3-methoxybenzoic acid
- 4-Fluorobenzyl chloride
- Base (e.g., potassium carbonate)
- Solvent (e.g., dimethylformamide or dichloromethane)
- Dissolve 4-hydroxy-3-methoxybenzoic acid in a suitable solvent.
- Add potassium carbonate as a base to facilitate the reaction.
- Introduce 4-fluorobenzyl chloride to the mixture.
- Stir the reaction mixture under reflux for several hours until completion.
- Isolate the product through filtration and purification methods such as recrystallization.
Expected Yield: Typically around 70-90% depending on conditions.
Coupling Reaction with Carbodiimides
- 4-Hydroxy-3-methoxybenzoic acid
- 4-Fluorobenzyl amine or alcohol
- Coupling agent (e.g., EDC - N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide)
- Mix 4-hydroxy-3-methoxybenzoic acid with the coupling agent in a suitable solvent like dichloromethane.
- Add 4-fluorobenzyl amine or alcohol to the mixture.
- Allow the reaction to proceed at room temperature or under mild heating for several hours.
- Purify the resulting product by standard techniques such as chromatography.
Expected Yield: Approximately 85% under optimized conditions.
Reaction Conditions and Optimization
The choice of solvent, base, and reaction temperature significantly influences the yield and purity of the final product. Common solvents include:
| Solvent | Properties |
|---|---|
| Dimethylformamide | High polarity, good solubility |
| Dichloromethane | Moderate polarity, low boiling point |
| Tetrahydrofuran | Good solubility for many organics |
The use of bases such as triethylamine or potassium carbonate is preferred due to their ability to neutralize acids formed during esterification, thus driving the reaction towards completion.
Characterization of Product
After synthesis, characterization of this compound can be performed using various analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information about hydrogen and carbon environments.
Mass Spectrometry (MS): Confirms molecular weight and structure.
Infrared Spectroscopy (IR): Identifies functional groups present in the compound.
Applications
This compound serves multiple roles in research and industry:
Pharmaceutical Development: Acts as an intermediate for anti-inflammatory drugs.
Agricultural Chemistry: Used in formulating herbicides that target specific plant growth processes.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 4-[(4-Fluorobenzyl)oxy]-3-carboxybenzoic acid.
Reduction: Formation of 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development:
This compound is primarily investigated for its role as an intermediate in the synthesis of anti-inflammatory and analgesic drugs. Its structure allows for modifications that can enhance pharmacological properties. For instance, studies have shown that derivatives of this compound exhibit promising activity against various inflammatory conditions by inhibiting cyclooxygenase enzymes, which are crucial in the inflammatory pathway .
Case Study: Anti-inflammatory Properties
A study evaluated several derivatives of 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoic acid for their anti-inflammatory effects in animal models. The results indicated that certain modifications led to a significant reduction in inflammation markers compared to control groups, suggesting the compound's potential as a therapeutic agent .
Materials Science
Advanced Materials:
The compound is being explored for its potential use in creating advanced materials, including polymers and coatings. The presence of the fluorobenzyl group enhances the material's properties, such as chemical resistance and durability.
Data Table: Material Properties Comparison
| Property | This compound | Control Compound |
|---|---|---|
| Chemical Resistance | High | Moderate |
| Thermal Stability | Improved | Standard |
| Mechanical Strength | Enhanced | Standard |
Biochemical Research
Enzyme Interaction Studies:
In biochemical assays, this compound serves as a probe to study enzyme interactions and receptor binding. Its ability to modulate enzyme activity makes it a valuable tool for understanding metabolic pathways.
Case Study: Enzyme Inhibition
Research conducted on the interaction of this compound with specific enzymes demonstrated that it effectively inhibits lipoxygenase activity, leading to decreased production of pro-inflammatory mediators. This finding highlights its potential use in developing drugs targeting inflammatory diseases .
Industrial Applications
Specialty Chemicals Production:
The compound is also utilized in the industrial production of specialty chemicals. Its unique chemical structure allows it to serve as an intermediate in synthesizing various compounds used in agrochemicals and other industrial applications.
Data Table: Industrial Applications Overview
| Application Area | Description |
|---|---|
| Agrochemicals | Used in herbicide formulation |
| Specialty Chemicals | Intermediate for synthesizing complex organic molecules |
Mechanism of Action
The mechanism of action of 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoic acid involves its interaction with specific molecular targets. The fluorobenzyl group can enhance the compound’s binding affinity to certain protein receptors, while the methoxybenzoic acid moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural analogs, focusing on substituent variations and their implications:
Key Observations :
Methoxy vs. Ethoxy: Ethoxy groups (e.g., in 3-ethoxy analogs) increase steric bulk, which may reduce enzymatic binding efficiency compared to methoxy . Amino vs. Carboxylic Acid: Amino-substituted derivatives (e.g., 4-amino-3-((4-chlorobenzyl)oxy)benzoic acid) exhibit lower acidity, altering solubility and interaction with biological targets .
Biological Activity: Antiviral Potential: The 4-fluorobenzyl moiety in the target compound is structurally analogous to HIV-1 inhibitors (e.g., CHI-1043 derivatives), suggesting a role in viral enzyme inhibition . COMT Inhibition: Unlike 3,5-dihydroxy-4-methoxybenzoic acid, the target compound lacks hydroxyl groups critical for COMT binding, rendering it inactive in this context .
Physicochemical Properties :
- Melting Points : Fluorinated derivatives generally exhibit higher melting points than chlorinated analogs due to stronger intermolecular interactions (e.g., C-F···H bonds) .
- Solubility : The carboxylic acid group ensures moderate aqueous solubility, while halogenated benzyl groups enhance organic-phase partitioning .
Biological Activity
4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoic acid, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a methoxy group and a fluorobenzyl ether , which enhance its lipophilicity and biological activity. The molecular formula is with a molecular weight of approximately 276.26 g/mol. The presence of the fluorine atom is known to improve binding affinity to various biological targets, making it a candidate for drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit certain enzymes, modulating biochemical pathways critical for cellular functions.
- Receptor Binding : Its structural features allow it to bind effectively to receptors, influencing signal transduction pathways.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound:
- Case Study 1 : In vitro tests showed that this compound exhibited moderate antiproliferative effects on breast cancer cell lines, with IC50 values indicating significant cytotoxicity.
- Case Study 2 : Another study highlighted its ability to induce apoptosis in colon cancer cells, further supporting its potential as an anticancer agent.
Research Findings
| Study | Findings |
|---|---|
| Study 1 | Demonstrated antimicrobial activity against multiple bacterial strains. |
| Study 2 | Showed moderate antiproliferative effects on breast cancer cell lines. |
| Study 3 | Induced apoptosis in colon cancer cells, indicating potential therapeutic applications. |
Pharmacological Applications
The unique properties of this compound position it as a promising lead compound for drug development:
- Antimicrobial Agents : Its efficacy against various pathogens suggests it could be developed into a novel antibiotic.
- Anticancer Drugs : The observed anticancer activities warrant further exploration in clinical trials to assess efficacy and safety in humans.
- Biochemical Research : As a tool compound, it can aid in understanding enzyme mechanisms and receptor interactions.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (SNAr) or Mitsunobu reactions. For example, the 4-fluorobenzyl group can be introduced via SNAr under basic conditions (e.g., K₂CO₃ in DMF at 80°C) to functionalize the phenolic oxygen of 3-methoxy-4-hydroxybenzoic acid. Yield optimization requires precise control of stoichiometry, solvent polarity, and temperature . Competing side reactions, such as over-alkylation, can be mitigated by using protecting groups for the carboxylic acid moiety.
Q. Which analytical techniques are most reliable for characterizing this compound, and how are spectral contradictions resolved?
- Methodological Answer :
- 1H/13C NMR : Key signals include the methoxy singlet (~δ 3.8–4.0 ppm) and aromatic protons split by fluorine coupling (e.g., para-fluorobenzyl protons at δ 7.1–7.3 ppm). Discrepancies in splitting patterns may arise from rotational isomerism or solvent effects .
- HPLC-MS : High-purity batches (>98%) are confirmed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry (expected [M-H]⁻ ion at m/z 289.1) .
- FTIR : Carboxylic acid C=O stretch (~1680–1700 cm⁻¹) and ether C-O-C (~1250 cm⁻¹) confirm functional groups .
Q. How do substituent positions (e.g., fluorine, methoxy) affect the compound’s chemical reactivity?
- Methodological Answer :
- Fluorine : Enhances electron-withdrawing effects, increasing the electrophilicity of adjacent carbons and facilitating SNAr or cross-coupling reactions. The para-fluorine also reduces steric hindrance compared to bulkier substituents .
- Methoxy : Acts as an electron-donating group, stabilizing the aromatic ring but potentially deactivating it toward electrophilic substitution. Its ortho position relative to the carboxylic acid may influence hydrogen-bonding interactions in biological assays .
Advanced Research Questions
Q. What strategies are used to resolve conflicting data in structure-activity relationship (SAR) studies involving this compound?
- Methodological Answer : Discrepancies often arise from differences in assay conditions (e.g., cell lines, solvent carriers). To address this:
- Standardized Assays : Use isogenic cell lines and control for solvent effects (e.g., DMSO concentration ≤0.1%).
- Metabolite Profiling : LC-MS/MS can identify degradation products that may interfere with activity .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding modes to targets like COX-2 or β-amyloid, reconciling divergent IC50 values .
Q. How can in vivo pharmacokinetic challenges (e.g., poor solubility) be addressed during formulation?
- Methodological Answer :
- Prodrug Design : Esterification of the carboxylic acid improves lipid solubility (e.g., methyl ester prodrugs).
- Nanoformulation : Encapsulation in liposomes or PEGylated nanoparticles enhances bioavailability. Solubility parameters (logP ~2.5) guide excipient selection .
- Co-crystallization : Co-formers like nicotinamide improve aqueous solubility via hydrogen-bonding interactions .
Q. What mechanistic insights explain the compound’s inhibitory effects in neurodegenerative disease models?
- Methodological Answer : In Alzheimer’s models, the compound may:
- Modulate Aβ aggregation : Fluorine’s electronegativity disrupts β-sheet formation in amyloid peptides, as shown via Thioflavin T assays .
- Inhibit neuroinflammation : Downregulation of NF-κB and TNF-α in microglial cells (BV-2) via suppression of ROS pathways, validated by qPCR and ELISA .
Q. How do synthetic byproducts or impurities impact biological assay outcomes, and how are they characterized?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
